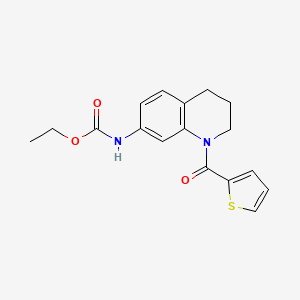![molecular formula C14H20N6O2 B2618852 [(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine CAS No. 2109572-75-8](/img/structure/B2618852.png)
[(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine is a complex organic compound characterized by its unique heterocyclic structure. It features a methoxymethyl-1,2,4-oxadiazol ring linked to a pyrimidine derivative, which is further connected to a piperidine moiety through a methylamine bridge. This structure suggests potential pharmacological and biochemical applications due to the presence of multiple functional groups that can interact with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of [(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine typically involves multi-step organic reactions. Common starting materials include methoxymethyl-1,2,4-oxadiazole, pyrimidine derivatives, and piperidine. Key steps in the synthesis might involve nucleophilic substitution reactions to link the pyrimidine to the piperidine ring, followed by the introduction of the methoxymethyl group. Reaction conditions generally require anhydrous solvents and inert atmospheres, with specific reagents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) used as solvents, and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods: : On an industrial scale, the synthesis would likely be optimized for yield and cost-effectiveness. This might involve high-throughput continuous flow chemistry setups, where each step of the reaction sequence is finely tuned and monitored for optimal conversion rates and product purity. Advanced purification techniques, including column chromatography and recrystallization, would be employed to ensure the final product meets required specifications.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes: : [(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine can undergo a variety of chemical reactions, including:
Oxidation: : In the presence of strong oxidizing agents, this compound might form aldehyde or carboxylic acid derivatives.
Reduction: : It can be reduced to its corresponding amine or alcohol derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles/electrophiles like halides or acyl chlorides. Conditions depend on the desired reaction and can range from mild to highly controlled environments.
Major Products Formed: : Depending on the reaction type, products can include oxadiazole derivatives, pyrimidine-based amines or alcohols, and substituted piperidine compounds.
Aplicaciones Científicas De Investigación
[(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine has diverse applications in various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a biochemical probe or molecular tag due to its heterocyclic structure.
Medicine: : Explored for potential therapeutic uses, including as an antiviral, antibacterial, or anti-inflammatory agent.
Industry: : Applied in the development of new materials, such as polymers or surface coatings, due to its robust chemical properties.
Mecanismo De Acción
The exact mechanism by which [(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine exerts its effects largely depends on its specific application:
Molecular Targets: : It may interact with enzymes or receptors, modifying their activity or binding properties.
Pathways Involved: : In biological systems, it could influence metabolic pathways, signaling cascades, or gene expression profiles.
Comparación Con Compuestos Similares
Uniqueness and Similarities: : This compound stands out due to its multifunctional structure, which is not easily found in other similar compounds. Its combination of oxadiazole, pyrimidine, and piperidine moieties gives it a versatile chemistry profile.
Similar Compounds: : Other compounds with similar backbones include various pyrimidine derivatives, oxadiazole-based drugs, and piperidine analogs, each with distinct chemical and biological properties.
This compound represents a fascinating area of study for chemists and biologists alike, blending complex synthetic routes with broad application potential.
Propiedades
IUPAC Name |
[1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-21-8-12-18-14(22-19-12)11-7-16-9-17-13(11)20-4-2-10(6-15)3-5-20/h7,9-10H,2-6,8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKRDUHJPDHSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C2=CN=CN=C2N3CCC(CC3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2618770.png)
![N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide](/img/structure/B2618772.png)
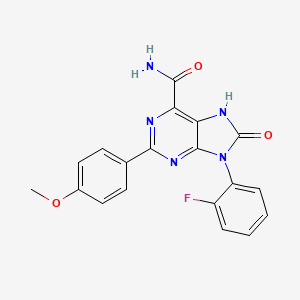
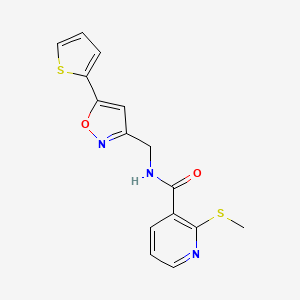
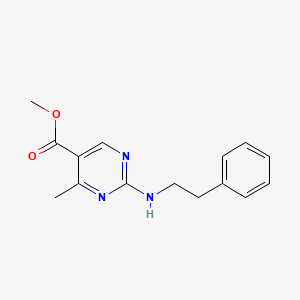
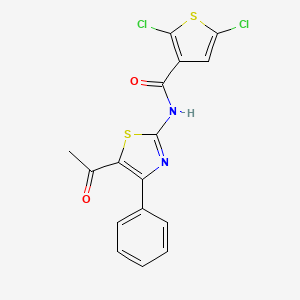
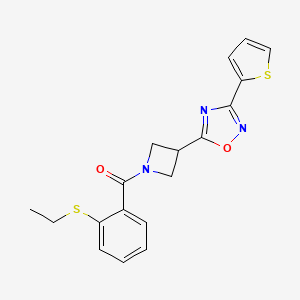
![(E)-2-cyano-N-(4-ethoxyphenyl)-3-[1-(naphthalen-1-ylmethyl)indol-3-yl]prop-2-enamide](/img/structure/B2618784.png)
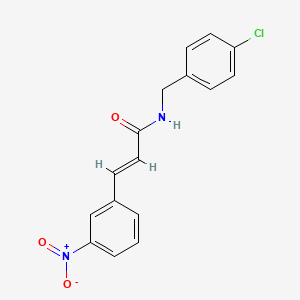
![N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2618786.png)
![Methyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2618787.png)
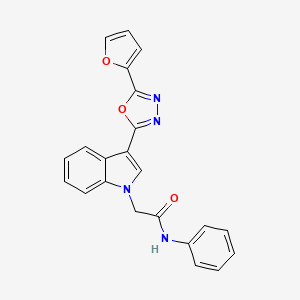
![Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2618790.png)
